molecular formula C25H18BrF3N2O3 B2848738 3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 522656-89-9

3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2848738
CAS RN: 522656-89-9
M. Wt: 531.329
InChI Key: NQSOTNFQMNAQSF-UHFFFAOYSA-N
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Description

3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H18BrF3N2O3 and its molecular weight is 531.329. The purity is usually 95%.
BenchChem offers high-quality 3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enamine Chemistry and Alkylation

A study by Rasmussen, Shabana, and Lawesson (1981) in "Tetrahedron" explored the preparation and alkylation of enamino-thiones, which are closely related to the specified compound. Their research contributes to the understanding of the stereochemistry of compounds in this category, which is crucial for their potential applications in various chemical reactions and syntheses (Rasmussen, Shabana, & Lawesson, 1981).

2. Structural Analysis and Crystal Packing

Ghosh, Zheng, and Uckun (1999) in "Acta Crystallographica Section C-crystal Structure Communications" analyzed the molecular structures of analogs of the active metabolite of leflunomide, which is structurally similar to the specified compound. Their work provides insights into the crystal packing and hydrogen-bonding networks of such compounds (Ghosh, Zheng, & Uckun, 1999).

3. Mechanofluorochromic Properties

Song et al. (2015) in the "New Journal of Chemistry" explored the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. This research is significant in understanding the optical properties and potential applications of compounds similar to the one (Song et al., 2015).

4. Synthesis and Characterization of Analog Compounds

Davies et al. (2018) in "Journal of natural products" detailed the asymmetric syntheses of Hancock alkaloids, utilizing a process that involves the conjugate addition to a compound similar to the specified chemical. Their work provides valuable insights into the synthesis processes and characterization of such compounds (Davies et al., 2018).

5. Synthesis of CCR5 Antagonist

Ikemoto et al. (2005) in "Organic Process Research & Development" developed a practical method of synthesizing a CCR5 antagonist, which involves steps similar to the synthesis of the specified compound. This research is crucial for understanding the synthesis processes of complex organic compounds (Ikemoto et al., 2005).

properties

IUPAC Name

3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrF3N2O3/c1-33-22-8-4-5-17(23(22)34-15-16-9-11-19(26)12-10-16)13-18(14-30)24(32)31-21-7-3-2-6-20(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOTNFQMNAQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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